molecular formula C9H8F2O B13605845 1-(2,5-Difluorophenyl)prop-2-en-1-ol

1-(2,5-Difluorophenyl)prop-2-en-1-ol

Cat. No.: B13605845
M. Wt: 170.16 g/mol
InChI Key: QBPGBQXZTUSKTO-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H8F2O. It is characterized by the presence of two fluorine atoms attached to a phenyl ring and an allylic alcohol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Difluorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with propargyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,5-Difluorophenyl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological processes. The allylic alcohol group may also participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)prop-2-en-1-ol
  • 1-(2,6-Difluorophenyl)prop-2-en-1-ol
  • 1-(3,5-Difluorophenyl)prop-2-en-1-ol

Uniqueness

1-(2,5-Difluorophenyl)prop-2-en-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the allylic alcohol group also provides additional functionalization opportunities compared to similar compounds .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

1-(2,5-difluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8F2O/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9,12H,1H2

InChI Key

QBPGBQXZTUSKTO-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=CC(=C1)F)F)O

Origin of Product

United States

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